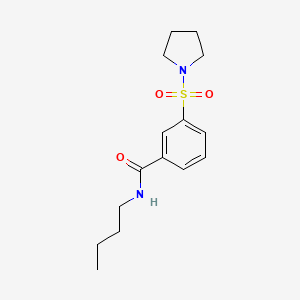
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DPA, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. DPA belongs to the class of organic compounds known as acrylonitriles, which are widely used in the production of polymers, plastics, and fibers. In recent years, DPA has gained attention for its unique properties and potential use in scientific research.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to work by interacting with the electron transport chain in cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the mitochondrial complex III, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production, which can result in cell death.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in cells. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its ease of synthesis and purification, which makes it suitable for scientific research. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is also relatively stable and can be stored for long periods without degradation. However, one of the major limitations of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One potential area of research is in the development of organic semiconductors for electronic devices. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has shown promise as a building block for these materials, and further research is needed to optimize its properties for specific applications. Another potential area of research is in the development of therapeutic agents based on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The anti-inflammatory and antioxidant properties of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile involves the reaction of 3,4-dimethoxybenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been optimized to obtain high yields and purity, making it suitable for scientific research.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been in the field of organic electronics. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block in the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and transistors.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-12(9-17(16)23-2)8-14(11-18)13-4-3-5-15(10-13)19(20)21/h3-10H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAUEBUBSTRFQ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)





![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)